N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

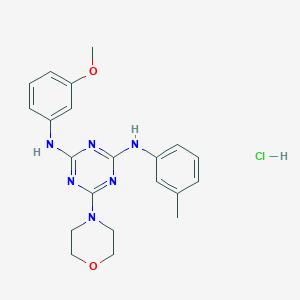

N2-(3-Methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (hereafter referred to as Compound A) is a triazine-based molecule with a hydrochloride salt. Its structure includes:

- A 1,3,5-triazine core substituted at positions 2, 4, and 4.

- 6-Morpholino group: A cyclic ether-amine known to enhance solubility and modulate pharmacokinetics.

- N2-(3-Methoxyphenyl): A methoxy-substituted phenyl ring contributing electron-donating effects.

- N4-(m-tolyl): A meta-methylphenyl group influencing steric and hydrophobic interactions.

- Hydrochloride salt: Improves stability and aqueous solubility for pharmaceutical applications .

Compound A is structurally related to several triazine derivatives reported in drug discovery and materials science. Below is a systematic comparison with key analogs.

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-15-5-3-6-16(13-15)22-19-24-20(23-17-7-4-8-18(14-17)28-2)26-21(25-19)27-9-11-29-12-10-27;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARSBNQLQTMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of cyanuric chloride with 3-methoxyaniline to form an intermediate. This intermediate is then reacted with morpholine and m-toluidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine as a catalyst in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the Dimroth reaction followed by amidation. The synthesis yields a triazine derivative characterized by its distinct morpholino and methoxyphenyl substituents. The crystal structure analysis reveals important geometric parameters such as dihedral angles and close contacts between atoms, which are crucial for understanding the compound's reactivity and interactions with biological targets .

Biological Activities

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride exhibits a range of biological activities, making it a promising candidate in medicinal chemistry:

- Anticancer Activity : Preliminary studies indicate that derivatives of triazines have significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various assays, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Research suggests that triazine derivatives can interact with acetylcholinesterase (AChE), potentially leading to neuroprotective effects. This interaction may influence amyloid-beta aggregation, which is relevant in Alzheimer's disease research .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Triazines are known for their broad-spectrum antimicrobial effects, which could be attributed to their ability to disrupt microbial cellular processes .

Case Studies and Research Findings

Several studies have documented the efficacy of triazine derivatives in clinical and preclinical settings:

- Case Study 1 : A study published in a peer-reviewed journal explored the anticancer potential of triazine derivatives similar to this compound. The findings indicated that these compounds could significantly reduce tumor growth in vivo models through apoptosis induction in cancer cells .

- Case Study 2 : Another investigation focused on the neuroprotective properties of triazines against neurodegeneration. The results demonstrated that specific derivatives could inhibit AChE activity effectively while preventing amyloid plaque formation in neuronal cultures .

Comparative Analysis of Triazine Derivatives

| Property/Activity | This compound | Other Triazine Derivatives |

|---|---|---|

| Anticancer Activity | Significant inhibition of cancer cell lines | Varies widely |

| Neuroprotective Effects | Inhibits AChE; reduces amyloid aggregation | Some derivatives show similar effects |

| Antimicrobial Properties | Effective against multiple bacterial strains | Broad-spectrum activity |

| Mechanism of Action | Interaction with AChE; potential nucleophilic substitution reactions | Diverse mechanisms |

Mechanism of Action

The mechanism of action of N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Electron Effects : The 3-methoxyphenyl group in Compound A provides electron-donating properties, contrasting with the electron-withdrawing nitro group in Compound B. This difference may alter reactivity in nucleophilic substitution reactions .

- Solubility: The morpholino group in Compound A enhances aqueous solubility compared to pyrrolidinyl in Compound C, which lacks an oxygen atom .

- Lipophilicity : Fluorine in Compound D increases lipophilicity (LogP ~2.8) compared to Compound A (LogP ~2.2), impacting membrane permeability .

Key Observations :

Physicochemical Properties

Key Observations :

- Thermal Stability : Compound A’s high melting point (371–372°C) suggests strong crystalline packing, likely due to hydrochloride salt formation .

- Spectroscopic Trends : Aromatic protons in Compound B (δ 7.90) are downfield-shifted compared to Compound C (δ 6.15), reflecting nitro vs. methyl electronic effects .

Biological Activity

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of aromatic triazine diamines. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its biological activity, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a triazine ring with various substituents that influence its biological activity. The presence of morpholine and methoxyphenyl groups is significant for its pharmacological properties. The molecular formula is C20H23ClN6O2, indicating a complex structure with multiple functional groups that can interact with biological targets.

Antitumor Activity

Research has shown that triazine derivatives exhibit substantial antitumor activity. A systematic review highlighted that s-triazine derivatives can inhibit several protein kinases associated with cancer progression. Specifically, the compound's structure allows it to target key enzymes such as:

- Topoisomerase

- Bruton’s Tyrosine Kinase

- Epidermal Growth Factor Receptor (EGFR)

For instance, triazines have been reported to inhibit wild-type EGFR with an IC50 value of 25.9 µM and mutant EGFR variants with even lower IC50 values (6.5 µM) . The effectiveness of this compound against various cancer cell lines is currently under investigation.

Neuropharmacological Effects

Triazine derivatives have also shown promise in neuropharmacology. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment. For example, certain triazines demonstrated AChE inhibitory activities with IC50 values as low as 0.051 µM .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazine ring significantly affect the biological activity of these compounds. The incorporation of morpholine groups enhances antitumor activity while maintaining selectivity towards specific kinases .

| Compound Modification | Biological Activity | IC50 Value |

|---|---|---|

| Morpholine addition | Increased antitumor activity | 25.9 µM (EGFR) |

| Methoxy substitution | Enhanced AChE inhibition | 0.051 µM |

Case Studies

- Anticancer Efficacy : In a study evaluating various s-triazine derivatives, compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro .

- Neuroprotective Properties : Another study highlighted the neuroprotective effects of triazine derivatives against neuronal cell death induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Use automated reactors for precise temperature control, improving yield reproducibility .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity.

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Identify functional groups (e.g., triazine ring vibrations at 1520–1560 cm⁻¹, N-H stretches at ~3260 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₅ClN₆O: calculated 436.18, observed 436.17).

- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (e.g., C: 60.38%, N: 17.60%) .

Advanced: How can researchers address contradictory reports on the biological activity of triazine derivatives in different experimental models?

Answer:

Contradictions often arise from variations in:

- Cell lines/tissue specificity : Test the compound in multiple models (e.g., HeLa, MCF-7, and primary cells) to assess context-dependent activity .

- Assay conditions : Standardize parameters like incubation time (24–72 hrs), serum concentration, and solvent controls (DMSO <0.1%).

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to validate target engagement (e.g., kinase inhibition vs. off-target effects).

Q. Data Reconciliation :

- Perform meta-analyses of published IC₅₀ values, adjusting for assay differences.

- Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream pathway modulation) to confirm activity .

Advanced: What strategies improve aqueous solubility and bioavailability of this hydrochloride salt for in vivo studies?

Answer:

- Formulation Optimization :

- Use co-solvents (PEG 400, Cremophor EL) or cyclodextrin inclusion complexes to enhance solubility .

- Prepare nanoparticles via solvent evaporation (PLGA polymers, particle size <200 nm) for sustained release.

- Structural Modifications :

- Pharmacokinetic Testing :

- Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations.

Advanced: How do substitution patterns on the triazine core influence binding to target enzymes, and what computational tools support this analysis?

Answer:

- Structure-Activity Relationship (SAR) :

- Methoxy groups : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Morpholine : Improves solubility and hydrogen bonding with catalytic residues .

- Computational Methods :

Basic: What stability challenges are associated with this compound under varying storage conditions?

Answer:

- Hydrolytic Degradation : The triazine ring is prone to hydrolysis in aqueous solutions (pH >7). Store lyophilized powder at -20°C in inert atmospheres.

- Light Sensitivity : Protect from UV exposure using amber vials.

- Accelerated Stability Testing :

- Conduct ICH-compliant studies (25°C/60% RH, 40°C/75% RH) with HPLC monitoring for degradation products (e.g., morpholine cleavage) .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Answer:

- In Vitro Metabolite Identification :

- In Vivo Tracing :

- Administer ¹⁴C-labeled compound to rats; collect plasma, urine, and feces for radiometric detection.

- Use MS/MS to identify glucuronide or sulfate conjugates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.